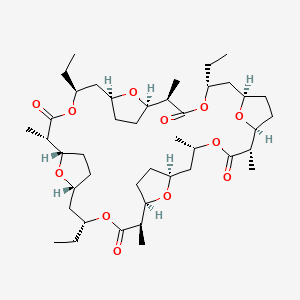
Trinactin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinactin is a macrolide.
This compound is a natural product found in Streptomyces, Streptomyces araujoniae, and other organisms with data available.
作用機序
Target of Action
Trinactin, a macrotetrolide antibiotic, primarily targets fungi . It is known to act as a cation carrier , which plays a crucial role in maintaining the electrochemical gradient across the cell membrane, thereby influencing various cellular processes.
Mode of Action
It is believed to distort the hyphae and stunt the mycelial growth in susceptible fungi . This disruption in the growth and development of the fungal cells leads to their inability to proliferate, thereby controlling the fungal infection .
Biochemical Pathways
This compound’s action as a cation carrier suggests that it may influence ion transport pathways within the fungal cells . By distorting the hyphae and stunting mycelial growth, this compound likely disrupts essential biochemical pathways in the fungi, leading to their death . .
Result of Action
The primary result of this compound’s action is the control of fungal infections. By distorting the hyphae and stunting the growth of mycelia, this compound inhibits the proliferation of susceptible fungi . This leads to a decrease in the fungal population, thereby alleviating the symptoms of the fungal infection.
科学的研究の応用
Antifungal Activity
Trinactin has demonstrated antifungal properties, particularly against zoosporic fungi. Research has shown that compounds like this compound can inhibit the growth of certain plant pathogenic fungi, which is crucial for agricultural applications.
Case Study: Efficacy Against Plant Pathogens
- A study evaluated the effectiveness of this compound against Phytophthora sojae, a significant plant pathogen. The results indicated that this compound effectively inhibited zoospore movement at concentrations as low as 20 mg/L, showcasing its potential as a biocontrol agent in agriculture .
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Phytophthora sojae | 20 mg/L | High |
| Botrytis cinerea | 25 mg/L | Moderate |
| Colletotrichum gloeosporioides | 30 mg/L | Moderate |
Ion Complexation Studies
This compound serves as a valuable model for studying ion complexation due to its ability to bind various cations. This property is essential for understanding the interaction mechanisms between macrotetrolides and metal ions.
Research Findings:
- Raman spectroscopic studies have shown distinct binding patterns of this compound with different cations, providing insights into its conformational behavior in solution .
| Cation | Binding Affinity | Spectroscopic Signature |
|---|---|---|
| Calcium (Ca²⁺) | High | Characteristic peaks at 612 cm⁻¹ |
| Magnesium (Mg²⁺) | Moderate | Peaks observed at 675 cm⁻¹ |
| Potassium (K⁺) | Low | Minimal interaction observed |
Pharmaceutical Applications
While this compound itself is not widely used as a drug, its derivatives and related compounds have been explored for therapeutic applications. The antifungal activity exhibited by this compound analogs makes them candidates for developing new antifungal agents.
Clinical Insights:
- A comparative study involving tolnaftate (a related compound) showed that while it was effective against superficial fungal infections, the mechanism of action shares similarities with that of this compound . This suggests that further exploration of this compound could lead to new formulations for treating fungal infections.
特性
CAS番号 |
7561-71-9 |
|---|---|
分子式 |
C43H70O12 |
分子量 |
779.0 g/mol |
IUPAC名 |
(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
DFQMKYUSAALDDY-YGJIZGHUSA-N |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |
異性体SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C |
正規SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
7561-71-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Trinactin; Akd-1D; Akd 1D; Akd1D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















